molecular formula C21H21ClN6O2S B3013682 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1189921-51-4

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B3013682
CAS No.: 1189921-51-4
M. Wt: 456.95
InChI Key: AKNGMMSWIIHIAE-UHFFFAOYSA-N
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Description

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carbonyl compound.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with the appropriate substituted phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethylated products.

Scientific Research Applications

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent in biological studies.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-indazol-5-yl)urea
  • 1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)urea
  • 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine

Uniqueness

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine is unique due to its combination of a triazole ring, a thiadiazole ring, and substituted phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, its antimicrobial and anticancer activities may be more potent or selective compared to other compounds with similar structures.

Properties

IUPAC Name

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2S/c1-11-6-7-14(8-12(11)2)23-21-24-20(26-31-21)19-13(3)28(27-25-19)16-9-15(22)17(29-4)10-18(16)30-5/h6-10H,1-5H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNGMMSWIIHIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4OC)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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